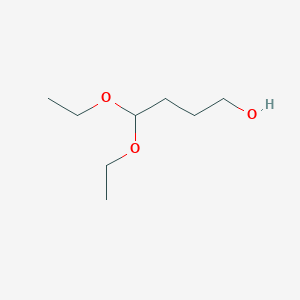

4,4-Diethoxybutan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

70216-75-0 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4,4-diethoxybutan-1-ol |

InChI |

InChI=1S/C8H18O3/c1-3-10-8(11-4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

SRTYNRIVGWETHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCCO)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4-Diethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4,4-diethoxybutan-1-ol, a valuable building block in organic synthesis and drug development. The information presented is curated for researchers and professionals, with a focus on detailed experimental protocols, quantitative data, and clear visual representations of the synthetic pathways.

Introduction

This compound, also known as 4-hydroxybutyraldehyde diethyl acetal, is a versatile bifunctional molecule. The hydroxyl group and the protected aldehyde functionality (as a diethyl acetal) allow for selective chemical transformations, making it a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty chemicals. This guide details three principal synthetic strategies for its preparation, providing the necessary information for laboratory-scale synthesis.

Synthetic Strategies

Three primary synthetic routes to this compound have been identified and are detailed below:

-

Nucleophilic Substitution of 4-Chlorobutanal Diethyl Acetal: This two-step approach involves the synthesis of a halogenated precursor followed by a substitution reaction to introduce the hydroxyl group.

-

Reduction of Ethyl 4,4-Diethoxybutanoate: This method relies on the preparation of a butanoate ester with the desired diethyl acetal functionality, which is then reduced to the target primary alcohol.

-

Grignard Reaction with a Protected 3-Halopropanol: This convergent approach involves the formation of a Grignard reagent from a protected 3-halopropanol and its subsequent reaction with an orthoformate to construct the carbon skeleton and introduce the diethyl acetal in a single step.

Route 1: Nucleophilic Substitution of 4-Chlorobutanal Diethyl Acetal

This pathway first involves the synthesis of the key intermediate, 4-chlorobutanal diethyl acetal, which is then converted to this compound.

Step 1: Synthesis of 4-Chlorobutanal Diethyl Acetal

Method A: From Sodium 4-Chloro-1-hydroxybutane-1-sulfonate

This method utilizes a commercially available sulfonate salt as the starting material.

Experimental Protocol:

To a solution of sodium carbonate (100 g, 0.950 mol) in water (500 mL), sodium 4-chloro-1-hydroxybutane-1-sulfonate (100 g, 0.475 mol) is added at 5°C and stirred for 30 minutes. Dichloromethane (500 mL) is then added, and the mixture is stirred for an additional 30 minutes at 5°C. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then distilled to afford 4-chlorobutanal diethyl acetal.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |

| Sodium 4-chloro-1-hydroxybutane-1-sulfonate | 210.61 | 0.475 | 100 g |

| Sodium Carbonate | 105.99 | 0.950 | 100 g |

| Water | 18.02 | - | 500 mL |

| Dichloromethane | 84.93 | - | 500 mL (and for extraction) |

| Ethanol | 46.07 | - | (Used in the acetal formation step which is intrinsic to the workup) |

Quantitative Data:

-

Yield: 73 g (85%)

-

Boiling Point: 90°C / 15 mmHg

Method B: From 4-Chloro-1-acetoxy-1-butene

An alternative synthesis of the chloroacetal starts from 4-chloro-1-acetoxy-1-butene.

Experimental Protocol:

A mixture of 4-chloro-1-acetoxy-1-butene (13.7 g, 0.092 mol), 95% ethanol (100 mL, 1.70 mol), triethyl orthoformate (ca. 5 g, to ensure anhydrous conditions), and Amberlyst 15 (1.40 g) is stirred under reflux for 5 hours. Completion of the reaction can be monitored by GC analysis. The reaction mixture is then worked up and distilled to yield the product.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |

| 4-Chloro-1-acetoxy-1-butene | 148.59 | 0.092 | 13.7 g |

| 95% Ethanol | 46.07 | 1.70 | 100 mL |

| Triethyl Orthoformate | 148.20 | - | ~5 g |

| Amberlyst 15 | - | - | 1.40 g |

Quantitative Data:

-

Yield: 10.82 g (65%)

-

Boiling Point: 45-50°C / 1 mmHg

Step 2: Conversion of 4-Chlorobutanal Diethyl Acetal to this compound

This step involves a nucleophilic substitution of the chloride with a hydroxide or a precursor that can be readily converted to a hydroxyl group. A common method involves reaction with an acetate salt followed by hydrolysis.

Experimental Protocol (General Procedure):

4-Chlorobutanal diethyl acetal is heated with a molar excess of potassium acetate in a suitable solvent such as dimethylformamide (DMF) or acetic acid. The reaction progress is monitored by TLC or GC. Upon completion, the intermediate acetate ester is not isolated but is directly subjected to hydrolysis. This is typically achieved by adding a solution of sodium hydroxide or potassium hydroxide in aqueous ethanol or methanol and heating the mixture. After hydrolysis, the mixture is neutralized, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic extracts are then washed, dried, and concentrated. The crude this compound is purified by vacuum distillation.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (Example) | Quantity (Example) |

| 4-Chlorobutanal diethyl acetal | 180.67 | 0.1 | 18.1 g |

| Potassium Acetate | 98.14 | 0.15 | 14.7 g |

| Dimethylformamide (Solvent) | 73.09 | - | ~100 mL |

| Sodium Hydroxide | 40.00 | 0.2 | 8.0 g |

| Ethanol/Water (Solvent) | - | - | ~150 mL |

Quantitative Data:

-

Yield: Typically in the range of 70-85% for the two-step sequence.

Figure 1: Synthetic pathway for Route 1.

Route 2: Reduction of Ethyl 4,4-Diethoxybutanoate

This route involves the synthesis of an ester precursor, ethyl 4,4-diethoxybutanoate, followed by its reduction to the target alcohol.

Step 1: Synthesis of Ethyl 4,4-Diethoxybutanoate

A common method for the synthesis of such esters is the malonic ester synthesis.

Experimental Protocol (General Procedure):

Sodium metal is dissolved in absolute ethanol to form sodium ethoxide. To this solution, diethyl malonate is added, followed by the dropwise addition of bromoacetaldehyde diethyl acetal. The mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is worked up by pouring it into water and extracting with diethyl ether. The organic layer is washed, dried, and concentrated. The resulting diethyl 2-(2,2-diethoxyethyl)malonate is then subjected to saponification with aqueous sodium hydroxide, followed by acidification and heating to effect decarboxylation, yielding 4,4-diethoxybutanoic acid. Finally, the carboxylic acid is esterified using ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to give ethyl 4,4-diethoxybutanoate.

| Reactant/Reagent | Molecular Weight ( g/mol ) |

| Sodium | 22.99 |

| Absolute Ethanol | 46.07 |

| Diethyl Malonate | 160.17 |

| Bromoacetaldehyde Diethyl Acetal | 197.07 |

| Sodium Hydroxide | 40.00 |

| Sulfuric Acid | 98.08 |

Quantitative Data:

-

Yield: The multi-step synthesis of the ester typically proceeds with an overall yield of 50-60%.

Step 2: Reduction of Ethyl 4,4-Diethoxybutanoate to this compound

The ester is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH).

Experimental Protocol:

A solution of ethyl 4,4-diethoxybutanoate in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0°C under an inert atmosphere (e.g., nitrogen or argon). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is filtered off and washed with ether. The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude product, which is then purified by vacuum distillation.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (Example) | Quantity (Example) |

| Ethyl 4,4-diethoxybutanoate | 204.27 | 0.1 | 20.4 g |

| Lithium Aluminum Hydride | 37.95 | 0.05 | 1.9 g |

| Anhydrous Diethyl Ether | 74.12 | - | ~200 mL |

| Water | 18.02 | - | For quenching |

| 15% aq. Sodium Hydroxide | 40.00 | - | For quenching |

Quantitative Data:

-

Yield: Typically high, in the range of 85-95%.

An In-depth Technical Guide on the Physicochemical Properties of 4,4-Diethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4,4-Diethoxybutan-1-ol. Due to the limited availability of direct experimental data for this specific compound, this document outlines the established theoretical values and details the standard experimental protocols for the determination of key physicochemical characteristics.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C8H18O3 | Guidechem[1] |

| Molecular Weight | 162.229 g/mol | Guidechem[1] |

| pKa (Predicted) | 15.14 ± 0.10 | Guidechem[1] |

| Hydrogen Bond Donor Count | 1 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 3 | Guidechem[1] |

| Rotatable Bond Count | 7 | Guidechem[1] |

| Topological Polar Surface Area | 38.7 Ų | Guidechem[1] |

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for key experiments to determine the primary physicochemical properties of alcohols, which are applicable to this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: A distillation apparatus including a round-bottom flask, a condenser, a thermometer, a heating mantle, and boiling chips.

-

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point. The temperature should remain constant during the distillation of a pure compound.

-

2. Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. As this compound is expected to be a liquid at room temperature, its melting point will be below ambient temperature and will require a cooling bath.

-

Apparatus: A capillary tube, a melting point apparatus with a cooling stage, or a Thiele tube with a suitable cooling bath (e.g., dry ice/acetone).

-

Procedure:

-

Load a small amount of the solidified sample into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Cool the stage until the sample is completely frozen.

-

Slowly heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

3. Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific volume), an analytical balance.

-

Procedure:

-

Weigh the clean and dry pycnometer.

-

Fill the pycnometer with this compound, ensuring the liquid fills the capillary of the stopper.

-

Thermostat the pycnometer to a specific temperature (e.g., 20 °C or 25 °C).

-

Carefully wipe any excess liquid from the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

4. Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. The solubility of this compound would be tested in various solvents, including water and common organic solvents.

-

Apparatus: Test tubes, a vortex mixer, a graduated cylinder.

-

Procedure for Water Solubility:

-

Add a measured volume (e.g., 1 mL) of distilled water to a test tube.

-

Add a small, measured amount (e.g., 0.1 mL) of this compound to the test tube.

-

Vortex the mixture for a set period (e.g., 1 minute).

-

Observe if the substance dissolves completely to form a homogeneous solution.

-

If it dissolves, continue adding the alcohol in measured increments until it no longer dissolves, to determine the approximate solubility.

-

The process is repeated with other solvents (e.g., ethanol, acetone, hexane) to determine its solubility profile.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of this compound.

References

In-depth Technical Guide: 4,4-Diethoxybutan-1-ol (CAS: 70216-75-0)

Introduction

4,4-Diethoxybutan-1-ol, also known as 4-hydroxybutyraldehyde diethyl acetal, is a chemical intermediate with potential applications in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure combines a primary alcohol and a diethyl acetal, making it a versatile building block. The acetal group serves as a protecting group for the aldehyde functionality, allowing for selective reactions at the hydroxyl group.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 70216-75-0 | [1] |

| Molecular Formula | C₈H₁₈O₃ | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4,4-Diethoxy-1-butanol, 4-Hydroxybutyraldehyde diethyl acetal | [1] |

| Boiling Point | 219 °C at 760 mmHg (Predicted) | |

| Flash Point | 86.2 °C (Predicted) | |

| pKa | 15.14 ± 0.10 (Predicted) | [1] |

| XLogP3 | 0.9 | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 7 | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature, a plausible synthetic route can be inferred from the preparation of its precursors and related compounds. A likely method involves the hydrolysis of 4-chlorobutyraldehyde diethyl acetal.

Proposed Synthesis Protocol: Hydrolysis of 4-Chlorobutyraldehyde Diethyl Acetal

This proposed protocol is based on general principles of nucleophilic substitution and has not been experimentally validated from public sources.

Reaction Scheme:

References

An In-Depth Technical Guide to 4,4-Diethoxybutan-1-ol: Structure and Molecular Weight

This guide provides a detailed analysis of the chemical structure and molecular properties of 4,4-Diethoxybutan-1-ol, a significant compound for researchers and professionals in drug development and chemical synthesis.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, offering a clear overview of its key quantitative attributes.

| Property | Value | Citations |

| Molecular Formula | C8H18O3 | [1][2][3] |

| Molecular Weight | 162.23 g/mol | [2][3] |

| Canonical SMILES | CCOC(CCCO)OCC | [1] |

| CAS Number | 70216-75-0 | [1] |

Chemical Structure Analysis

This compound is an organic compound classified as a protected aldehyde and a primary alcohol. The structure is characterized by a four-carbon butane backbone. A hydroxyl group (-OH) is attached to the first carbon atom (C1), defining it as a butanol. The fourth carbon atom (C4) is bonded to two ethoxy groups (-OCH2CH3), forming an acetal. This acetal group serves as a protecting group for a butyraldehyde functional group. The presence of the hydroxyl group and the diethyl acetal makes it a bifunctional molecule with potential for various chemical transformations.

The structural arrangement can be visualized as a butanol chain where the terminal aldehyde group is protected as a diethyl acetal. This structure is also known by its synonyms, 4,4-Diethoxy-1-butanol and 4-Hydroxybutyraldehyde diethyl acetal[3].

Molecular Structure Visualization

To further elucidate the molecular architecture of this compound, a two-dimensional structural diagram has been generated using the Graphviz DOT language. This visualization clearly depicts the connectivity of the atoms within the molecule.

References

An In-depth Technical Guide to the Safety and Handling of 4,4-Diethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available safety and handling information for 4,4-Diethoxybutan-1-ol. It is intended for use by qualified professionals trained in chemical handling. A comprehensive hazard assessment for this compound has not been established, and much of the standard safety data is unavailable. Therefore, this chemical should be handled with the utmost caution, assuming it may be hazardous. All operations should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment should be worn at all times.

Introduction

This compound is a chemical intermediate that may be used in various research and development applications, including drug development. Due to its specific functional groups—a primary alcohol and a diethyl acetal—it offers potential for diverse chemical transformations. However, the publicly available safety and toxicological data on this compound are limited. This guide aims to provide the most current information available and to establish a framework for its safe handling based on general principles of chemical safety and data from structurally related compounds.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in ensuring its safe handling. The available data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 70216-75-0 | [1][2] |

| Molecular Formula | C8H18O3 | [1] |

| Molecular Weight | 162.23 g/mol | [2] |

| Boiling Point | 219 °C at 760 mmHg | [2] |

| Density | 0.947 g/cm³ | [2] |

| Flash Point | 86.2 °C | [2] |

| pKa (Predicted) | 15.14 ± 0.10 | [1] |

Hazard Identification

As of the latest available information, this compound has not been officially classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Safety Data Sheets explicitly state that no data is available for a formal hazard classification[2].

In the absence of specific data, it is prudent to treat this compound with a high degree of caution. Based on its chemical structure (an alcohol and an acetal), potential hazards might include:

-

Eye and Skin Irritation: Alcohols and ethers can cause irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation.

-

Flammability: The compound has a flash point of 86.2°C, indicating it is a combustible liquid.

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended. Medical attention should be sought immediately.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Handling and Storage

Safe Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. For operations with a potential for splashing, a face shield is recommended.

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE) Selection

The following diagram illustrates a general decision-making process for selecting appropriate PPE when handling a chemical with unknown hazards like this compound.

Accidental Release Measures

In the case of a spill or accidental release, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

-

Absorb: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

-

Collect: Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean: Clean the spill area with an appropriate solvent, followed by washing with soap and water.

-

PPE: Wear appropriate personal protective equipment during the entire cleanup process.

The following flowchart outlines the general procedure for responding to a chemical spill.

Stability and Reactivity

-

Chemical Stability: No specific data is available, but the compound is expected to be stable under normal storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: No data is available. Combustion may produce carbon monoxide and carbon dioxide.

Toxicological Information

There is no specific toxicological data available for this compound[2]. This includes acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.

Given the lack of data, it is essential to minimize exposure through all routes (inhalation, ingestion, and skin contact).

Conclusion

The safe handling of this compound is predicated on the precautionary principle due to the significant gaps in its safety and toxicological profile. Researchers, scientists, and drug development professionals must treat this compound as potentially hazardous and implement robust safety protocols. This includes consistent use of appropriate personal protective equipment, handling within a controlled and well-ventilated environment, and having established procedures for emergencies such as spills or exposures. As more data becomes available, this guidance should be reviewed and updated.

References

Solubility Profile of 4,4-Diethoxybutan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,4-Diethoxybutan-1-ol in common organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this guide leverages established principles of chemical solubility and data from structurally analogous compounds to provide a robust qualitative assessment. Detailed experimental protocols for determining solubility are also provided to enable researchers to generate precise quantitative data as needed.

Core Concept: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. This compound possesses both polar and non-polar characteristics. The hydroxyl (-OH) group and the two ether linkages (-O-) contribute to its polarity and ability to act as a hydrogen bond acceptor. The butyl and ethyl chains contribute to its non-polar character.

Based on its structure, this compound is anticipated to be readily soluble in a wide range of organic solvents. This is further supported by information on a structurally similar compound, 4-ethoxybutan-1-ol, which is reported to be miscible with most organic solvents.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in various organic solvents based on polarity matching.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Miscible | The hydroxyl group of methanol can hydrogen bond with the hydroxyl and ether groups of this compound. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol's hydroxyl group allows for hydrogen bonding. |

| Acetone | Polar Aprotic | Miscible | The polar carbonyl group of acetone can interact with the polar groups of this compound. |

| Dichloromethane | Polar Aprotic | Miscible | Dichloromethane is a good solvent for compounds with moderate polarity. |

| Ethyl Acetate | Polar Aprotic | Miscible | The ester group of ethyl acetate provides polarity for favorable interactions. |

| Toluene | Non-polar | Soluble | The non-polar aromatic ring of toluene will interact favorably with the alkyl chains of this compound. |

| Hexane | Non-polar | Soluble | The non-polar nature of hexane will lead to favorable van der Waals interactions with the alkyl portions of the molecule. |

Disclaimer: The information presented in this table is predictive and based on chemical principles. For precise quantitative data, experimental determination is required.

Experimental Protocols

To ascertain the precise solubility of this compound, the following experimental protocols are recommended.

Method 1: Visual Miscibility Determination (for Liquid Solutes)

This method is a rapid qualitative assessment of whether two liquids are miscible in all proportions.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Small, clear glass vials or test tubes with closures

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry vial, add a known volume (e.g., 1 mL) of the chosen organic solvent.

-

Add an equal volume (1 mL) of this compound to the same vial.

-

Securely close the vial and agitate it vigorously for 30-60 seconds. A vortex mixer can be used for thorough mixing.

-

Allow the mixture to stand undisturbed for at least 5 minutes and observe.

-

Interpretation of Results:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Method 2: Gravimetric Determination of Solubility (for Quantitative Analysis)

This method determines the maximum mass of a solute that can dissolve in a given volume of solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solute at the bottom of the flask is essential to ensure saturation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C) and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to settle, ensuring the temperature remains constant.

-

Carefully withdraw a known volume of the clear supernatant using a pipette, taking care not to disturb the undissolved solute.

-

Filter the withdrawn supernatant through a chemically compatible syringe filter to remove any suspended microparticles.

-

Transfer a precisely known volume of the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

Once the solvent is completely evaporated, weigh the dish or vial containing the solute residue.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of saturated solution taken) * 100

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of an organic compound like this compound.

Spectral Data Analysis of 4,4-Diethoxybutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4,4-diethoxybutan-1-ol (CAS No. 70216-75-0). Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines standardized experimental protocols for acquiring such data, offering a foundational framework for researchers working with this and similar molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | H-1 |

| ~3.49 | Quartet | 4H | H-5, H-5' |

| ~4.51 | Triplet | 1H | H-4 |

| ~1.65 | Multiplet | 2H | H-2 |

| ~1.57 | Multiplet | 2H | H-3 |

| ~1.20 | Triplet | 6H | H-6, H-6' |

| (variable) | Singlet | 1H | OH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~102.5 | C-4 |

| ~62.7 | C-1 |

| ~60.8 | C-5, C-5' |

| ~32.4 | C-3 |

| ~29.9 | C-2 |

| ~15.3 | C-6, C-6' |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3600-3200 | Strong, Broad | O-H | Stretching |

| 2975-2850 | Strong | C-H | Stretching (sp³) |

| 1120-1050 | Strong | C-O | Stretching (Acetal) |

| 1080-1030 | Strong | C-O | Stretching (Alcohol) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 161 | [M-H]⁺ |

| 117 | [M - OC₂H₅]⁺ |

| 103 | [CH(OC₂H₅)₂]⁺ |

| 75 | [CH(OH)OC₂H₅]⁺ |

| 47 | [C₂H₅OH + H]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 45-90° pulse angle, a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts using the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal).

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatography (GC) system for separation from any impurities.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio. The molecular ion peak (if observed) provides the molecular weight, and the fragmentation pattern offers insights into the molecule's structure.

Visualization of Spectral-Structural Correlation

The following diagram illustrates the relationship between the structure of this compound and its characteristic spectral data.

Caption: Structural and spectral data relationships.

Navigating the Toxicological Landscape of 4,4-Diethoxybutan-1-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Section 1: Quantitative Toxicological Data Summary

The following table summarizes the available quantitative toxicity data for 1,4-diethoxybutane, which may serve as a surrogate for estimating the toxicological profile of 4,4-Diethoxybutan-1-ol.

| Toxicological Endpoint | Test Species | Route of Administration | Value | Observations/Classification | Reference |

| Acute Oral Toxicity (4-week study) | Male Sprague-Dawley Rat | Gavage | 2, 20, 200 mg/kg/day | Mild histological changes in the liver at all doses. Thyroid effects at the high dose. Increased urinary formic acid.[1][2] | [1][2] |

| Skin Irritation/Corrosion | Rabbit | Dermal | Not Available | Based on the general properties of similar ethers, it is anticipated to be a mild skin irritant. | |

| Eye Irritation/Corrosion | Rabbit | Ocular | Not Available | Expected to cause eye irritation. Increased formic acid from similar ethers is a concern for ocular toxicity.[1][2] | [1][2] |

| Genotoxicity | Not Available | In vitro/In vivo | Not Available | No specific data found. Testing is recommended. |

Section 2: Detailed Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on internationally recognized OECD guidelines. These protocols would be appropriate for assessing the safety of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity of a substance, providing an estimate of the LD50 (the dose lethal to 50% of the test animals).

Test Animals: Healthy, young adult female rats are typically used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

Procedure:

-

Dosing: A single animal is dosed with the test substance, administered by gavage. The initial dose is selected based on available information, just below the best estimate of the LD50.

-

Observation: The animal is observed for signs of toxicity and mortality, with special attention during the first 4 hours and then daily for a total of 14 days. Body weight is recorded weekly.

-

Sequential Dosing: Subsequent animals are dosed sequentially, typically at 48-hour intervals. The dose for the next animal is adjusted up or down by a constant factor depending on the outcome for the previous animal (survival or death).

-

Endpoint: The test is concluded when one of the stopping criteria defined in the guideline is met. The LD50 is then calculated using the maximum likelihood method.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Test Animals: Albino rabbits are the preferred species.

Procedure:

-

Preparation: The fur on the dorsal area of the trunk of the test animal is clipped 24 hours before the test.

-

Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is 4 hours. After exposure, the residual test substance is removed.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: Skin reactions are graded according to a numerical scoring system. The scores are used to determine the irritation potential of the substance.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Test Animals: Healthy, adult albino rabbits are used.

Procedure:

-

Initial Test: A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye of a single animal. The other eye remains untreated and serves as a control.[3][4][5]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[4] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva. The observation period can be extended up to 21 days to assess reversibility.[3]

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[4]

-

Pain Management: To minimize pain and distress, the use of topical anesthetics and systemic analgesics is recommended.[6]

Section 3: Visualized Workflows and Relationships

Chemical Hazard and Risk Assessment Workflow

The following diagram illustrates a typical workflow for identifying and assessing the risks associated with a chemical substance.

Caption: Workflow for Chemical Hazard and Risk Assessment.

Conclusion

While specific toxicological data for this compound remains elusive, by examining its structural analog, 1,4-diethoxybutane, we can infer a preliminary hazard profile. The available data suggests a potential for mild liver and thyroid effects upon repeated oral exposure and a likelihood of eye irritation. The increased production of formic acid observed with similar ethers is a point of toxicological concern, particularly for ocular effects.

Given the data gaps, it is imperative that comprehensive toxicological testing, following established OECD guidelines as detailed in this guide, be conducted to definitively characterize the hazard profile of this compound before its use in research and development applications. This proactive approach to safety assessment is crucial for the protection of researchers and the integrity of drug development programs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Short-term oral toxicity of pentyl ether, 1,4-diethoxybutane, and 1,6-dimethoxyhexane in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. oecd.org [oecd.org]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Stability and Storage of 4,4-Diethoxybutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,4-Diethoxybutan-1-ol. Given the limited publicly available stability data for this specific molecule, this guide draws upon established principles of acetal chemistry, data from analogous structures, and standard protocols for stability testing.

Chemical Profile of this compound

This compound is a bifunctional molecule containing both a primary alcohol and a diethyl acetal functional group. Its stability is primarily dictated by the reactivity of the acetal moiety.

| Property | Value |

| Molecular Formula | C₈H₁₈O₃ |

| Molecular Weight | 162.23 g/mol |

| CAS Number | 70216-75-0 |

| Appearance | Colorless liquid (typical for similar compounds) |

| Key Functional Groups | Primary Alcohol (-OH), Acetal (-CH(OEt)₂) |

General Stability of Acetals

Acetals are generally stable chemical entities under neutral and basic conditions.[1] They are resistant to attack by nucleophiles, bases, and many oxidizing and reducing agents.[2] This stability makes them effective protecting groups for aldehydes and ketones in organic synthesis.

However, the defining characteristic of acetal stability is their susceptibility to hydrolysis under acidic conditions.[1][2] The presence of an acid catalyst facilitates the cleavage of the C-O bonds of the acetal, regenerating the parent aldehyde and alcohol.

Predicted Degradation Pathways for this compound

The primary degradation pathway for this compound is anticipated to be acid-catalyzed hydrolysis. This reaction would yield 4-hydroxybutanal and two equivalents of ethanol.

Caption: Predicted acid-catalyzed hydrolysis pathway of this compound.

Factors Influencing Stability

Several factors can influence the rate of hydrolysis and overall stability of this compound:

-

pH: The rate of hydrolysis is highly dependent on the pH of the solution. Acidic conditions will significantly accelerate degradation.

-

Temperature: As with most chemical reactions, elevated temperatures will increase the rate of degradation.

-

Presence of Oxidizing Agents: While the acetal group is relatively stable towards oxidation, the primary alcohol functionality could be susceptible to oxidation under certain conditions.

-

Presence of Strong Acids: Contact with strong acids will rapidly catalyze the hydrolysis of the acetal.

Recommended Storage and Handling

Based on the chemical properties of acetals and general laboratory safety guidelines, the following storage and handling procedures are recommended for this compound:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical. | To prevent potential oxidation of the alcohol group. |

| Container | Store in a tightly sealed, appropriate container. | To prevent contamination and exposure to moisture and air. |

| Incompatibilities | Avoid contact with strong acids and strong oxidizing agents. | To prevent rapid hydrolysis and oxidation. |

Experimental Protocols for Stability Testing

A forced degradation study is recommended to fully characterize the stability of this compound. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation pathways.

Forced Degradation Conditions

The following table outlines typical stress conditions for a forced degradation study of an acetal-containing compound.

| Stress Condition | Proposed Experimental Protocol |

| Acid Hydrolysis | Incubate a solution of the compound in 0.1 M HCl at 40°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis. |

| Base Hydrolysis | Incubate a solution of the compound in 0.1 M NaOH at 40°C. Withdraw aliquots at various time points. Neutralize the samples before analysis. |

| Oxidative Degradation | Incubate a solution of the compound in 3% H₂O₂ at room temperature. Withdraw aliquots at various time points. |

| Thermal Degradation | Store the neat compound at elevated temperatures (e.g., 60°C, 80°C) for an extended period. Analyze at set intervals. |

| Photostability | Expose the compound (as a solid or in solution) to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact drug substance from its degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection may be challenging due to the lack of a strong chromophore. Refractive Index (RI) detection or derivatization for UV or fluorescence detection may be necessary. Mass Spectrometry (MS) coupled with HPLC would be ideal for identifying unknown degradation products.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

References

An In-depth Technical Guide to 4,4-Diethoxybutan-1-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of the bifunctional molecule 4,4-Diethoxybutan-1-ol. This acetal alcohol serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details the likely historical synthesis route, a standardized experimental protocol for its preparation via the reduction of ethyl 4,4-diethoxybutanoate, and a compilation of its physical and spectroscopic properties. Furthermore, its role as a precursor in the synthesis of pharmaceutically relevant molecules is discussed, highlighting its significance for professionals in drug discovery and development.

Introduction

This compound, also known as 4-hydroxybutyraldehyde diethyl acetal, is a valuable bifunctional organic compound featuring both a hydroxyl group and a protected aldehyde in the form of a diethyl acetal. This unique structural arrangement makes it a versatile intermediate in organic synthesis, allowing for selective transformations at either functional group. The acetal moiety serves as a protecting group for the aldehyde, preventing its participation in reactions while the hydroxyl group is manipulated, and can be easily deprotected under acidic conditions when the aldehyde functionality is required. This characteristic is particularly useful in the multi-step synthesis of complex molecules, a common practice in medicinal chemistry and drug development.

Discovery and Historical Context

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in a singular, easily identifiable source, its discovery can be situated within the broader context of the development of organic synthesis in the mid-20th century. The necessary precursors and reactions for its synthesis were well-established during this period.

The likely first synthesis of this compound would have followed a logical two-step process from readily available starting materials. The first step would involve the preparation of ethyl 4,4-diethoxybutanoate, and the second, its subsequent reduction to the target alcohol. The development of powerful reducing agents, most notably Lithium Aluminum Hydride (LiAlH4) in the late 1940s, was a pivotal moment in synthetic organic chemistry, providing a reliable method for the reduction of esters to primary alcohols. It is highly probable that the first preparation of this compound was achieved using this methodology.

The historical significance of this compound lies in its utility as a C4 building block, providing a latent aldehyde functionality that is stable to various reaction conditions. This stability would have been attractive to organic chemists of the era who were increasingly tackling the synthesis of complex natural products and new pharmaceutical agents.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C8H18O3 | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 70216-75-0 | [1] |

| Boiling Point | 196 °C (lit.) | [2] |

| Density | 0.933 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (nD20) | 1.428 (lit.) | [2] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), a triplet for the methylene group adjacent to the hydroxyl group, a multiplet for the methylene groups at the C2 and C3 positions, and a triplet for the methine proton of the acetal. The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the eight carbon atoms in the molecule, including the two carbons of the ethoxy groups, the four carbons of the butane chain, and the acetal carbon.

-

IR (Infrared) Spectroscopy: Key absorptions would include a broad O-H stretch for the alcohol (around 3300-3500 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O stretching vibrations for the alcohol and the acetal (in the region of 1050-1150 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) at m/z 162, along with characteristic fragmentation patterns corresponding to the loss of ethoxy groups and other fragments.

Synthesis of this compound

The most common and logical synthetic route to this compound is the reduction of the corresponding ester, ethyl 4,4-diethoxybutanoate.

Synthesis Pathway

Caption: Synthesis of this compound from ethyl 4,4-diethoxybutanoate.

Experimental Protocol: Reduction of Ethyl 4,4-diethoxybutanoate

This protocol is a standard procedure for the reduction of an ester to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄).

Materials:

-

Ethyl 4,4-diethoxybutanoate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether

-

Ethyl Acetate

-

10% Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ester: A solution of ethyl 4,4-diethoxybutanoate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the flask should be cooled with an ice bath.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume any excess LiAlH₄. This is followed by the cautious addition of water and then 10% sulfuric acid until the precipitated aluminum salts dissolve.

-

Workup: The layers are separated using a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium chloride solution (brine), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Safety Precautions: Lithium Aluminum Hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out in a fume hood under anhydrous conditions and an inert atmosphere. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Role in Drug Development and Medicinal Chemistry

Bifunctional molecules like this compound are valuable building blocks in the synthesis of pharmaceuticals. The presence of two distinct functional groups allows for sequential and selective chemical modifications, which is a cornerstone of modern drug design and development.

While direct citations for the use of this compound in the synthesis of specific commercial drugs are not abundant in readily accessible literature, its structural motif is found in precursors to important classes of therapeutic agents. For instance, the related compound, 4-chlorobutyraldehyde diethyl acetal, is a known intermediate in the synthesis of triptans, a class of drugs used to treat migraines. This suggests that this compound could be utilized in analogous synthetic strategies where a hydroxyl group is desired for further functionalization or to modulate the pharmacokinetic properties of the final drug molecule.

The logical relationship for its potential application in drug synthesis is outlined below:

Caption: Potential synthetic utility of this compound in drug development.

The ability to introduce a four-carbon chain with a terminal hydroxyl group and a latent aldehyde makes this compound a strategic choice for medicinal chemists aiming to synthesize novel compounds with potential therapeutic activity.

Conclusion

This compound, a bifunctional molecule, holds a subtle but significant place in the landscape of organic synthesis. While its formal discovery is not marked by a single, celebrated publication, its logical synthesis from well-established precursors using powerful mid-20th-century reagents like LiAlH₄ is clear. Its value lies in the strategic advantage it offers to synthetic chemists, particularly those in the pharmaceutical industry. The orthogonal reactivity of its alcohol and protected aldehyde functionalities allows for controlled, stepwise molecular construction. As the demand for more complex and sophisticated drug molecules continues to grow, the utility of such versatile building blocks will undoubtedly remain a key component of successful drug discovery and development programs.

References

theoretical properties and computational data for 4,4-Diethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and available computational data for 4,4-Diethoxybutan-1-ol (CAS No: 70216-75-0). Due to its nature as a functionalized acetal, this molecule holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document collates available physicochemical properties and presents a putative synthetic pathway. A significant portion of the experimental and biological data for this specific molecule remains unpublished in the public domain. This guide aims to consolidate the existing knowledge and identify areas for future research.

Introduction

This compound, also known as 4-hydroxybutyraldehyde diethyl acetal, is an organic molecule containing both a primary alcohol and a diethyl acetal functional group. The presence of these two distinct reactive sites makes it a valuable intermediate for the synthesis of more complex molecules. The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions, while the primary alcohol offers a site for oxidation, esterification, or etherification. This guide summarizes the known theoretical and computational data for this compound.

Theoretical and Physicochemical Properties

The following tables summarize the key theoretical and physicochemical properties of this compound.

Table 1: General and Molecular Properties [1][2]

| Property | Value |

| CAS Number | 70216-75-0 |

| Molecular Formula | C8H18O3 |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4,4-Diethoxy-1-butanol, 1-Butanol, 4,4-diethoxy-, 4-Hydroxybutyraldehyde diethyl acetal |

| Canonical SMILES | CCOC(CCCO)OCC |

| InChI Key | SRTYNRIVGWETHR-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [1][3]

| Property | Value |

| Boiling Point (Predicted) | 219 °C at 760 mmHg |

| Density (Predicted) | 0.94 g/cm³[3] |

| Flash Point (Predicted) | 86.2 °C |

| pKa (Predicted) | 15.14 ± 0.10 |

| XLogP3-AA | Not Available |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | 38.7 Ų |

Note: The boiling point and density are sourced from a chemical supplier and are likely predicted values. Experimental validation is recommended. Other properties are computationally predicted and should be used as estimates.

Computational Data

Currently, there is a lack of publicly available, specific computational data such as predicted NMR, IR, or Mass Spectra for this compound. However, general principles of spectroscopy can be used to predict the expected spectral features.

-

¹H NMR: One would expect to see signals corresponding to the ethoxy protons (a triplet and a quartet), the methylene protons of the butane chain, the methine proton of the acetal, and the hydroxyl proton.

-

¹³C NMR: Signals for the two carbons of the ethoxy groups, and the four distinct carbons of the butanol backbone, including the acetal carbon, are anticipated.

-

IR Spectroscopy: Key absorbances would be expected for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and C-O stretches for the alcohol and the acetal (in the 1000-1200 cm⁻¹ region).

-

Mass Spectrometry: The molecular ion peak would be expected at m/z = 162. Fragmentation would likely involve the loss of ethoxy groups and cleavage of the butane chain.

Experimental Protocols

Proposed Synthesis Workflow

A potential route to synthesize this compound involves the reaction of a Grignard reagent derived from a protected 3-halopropanol with triethyl orthoformate.[4][5][6] The subsequent hydrolysis of the protecting group would yield the desired product.

Caption: Proposed synthesis of this compound.

General Purification of Acetals

The purification of acetals often involves distillation.[7] Impurities such as water, alcohols, and aldehydes can be removed by reacting them with an alkali metal in the presence of a phase transfer catalyst, followed by distillation.[7] Another method for purifying cyclic ketene acetals involves distillation in the presence of an amine and in the substantial absence of oxygen.[8]

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Its structural similarity to other short-chain alcohols and ethers suggests potential interactions with cell membranes at high concentrations, but this has not been experimentally verified.[9]

Conclusion and Future Directions

This compound is a molecule with interesting synthetic potential due to its bifunctional nature. While theoretical and some computational properties are available, a significant lack of experimental data, including validated physical properties, detailed synthetic and purification protocols, and comprehensive spectral characterization, hinders its broader application.

Crucially, the complete absence of data on its biological activity represents a major knowledge gap. Future research should focus on:

-

Development and validation of a robust synthetic protocol.

-

Thorough experimental characterization of its physicochemical properties.

-

Comprehensive spectroscopic analysis (NMR, IR, MS).

-

Screening for biological activity to explore its potential in drug discovery and development.

This foundational work is essential to unlock the potential of this compound as a valuable tool in chemical and pharmaceutical research.

References

- 1. Page loading... [guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 5. TRIETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]

- 6. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 7. US4423238A - Process for purifying acetals - Google Patents [patents.google.com]

- 8. EP0572545B1 - Purification of cyclic ketene acetals - Google Patents [patents.google.com]

- 9. Buy 4-Ethoxybutan-1-ol | 111-73-9 [smolecule.com]

Methodological & Application

Application Notes and Protocols for 4,4-Diethoxybutan-1-ol in Organic Synthesis

Introduction

4,4-Diethoxybutan-1-ol is a versatile bifunctional C4 building block utilized in organic synthesis. Its structure incorporates a primary alcohol and a diethyl acetal, which serves as a stable protecting group for an aldehyde functionality. This dual reactivity allows for selective transformations at either end of the butane chain, making it a valuable precursor for the synthesis of complex molecules, particularly nitrogen-containing heterocycles and macrocycles. The acetal can be readily deprotected under acidic conditions to reveal the reactive aldehyde, which can then participate in a wide range of subsequent reactions.

Key Applications

The primary utility of this compound in synthesis stems from its role as a precursor to 4,4-Diethoxybutan-1-amine. The conversion of the terminal alcohol to an amine provides a key intermediate that retains the protected aldehyde. This amine is a valuable building block for constructing more elaborate molecular architectures.

-

Synthesis of Acyclic and Cyclic Nitrogen Compounds: The derived 4,4-Diethoxybutan-1-amine serves as a masked 4-aminobutanal. This synthon is widely used in the construction of pyrrolidine and pyrroline ring systems, which are common motifs in natural products and pharmaceuticals.

-

Precursor for Macroheterocycles: The amine derivative can be further functionalized, for example, into a urea, and then used in condensation reactions to form complex macroheterocyclic structures. An efficient acid-catalyzed reaction has been developed for the synthesis of macrocycles by reacting N,N′-(1,4-phenylene)bis[N′-(4,4-diethoxybutyl)urea] with resorcinol and its derivatives[1]. This approach highlights the utility of the 4,4-diethoxybutyl moiety in constructing large ring systems.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound and its primary synthetic derivative, 4,4-Diethoxybutan-1-amine, is provided below for easy reference.

| Property | This compound | 4,4-Diethoxybutan-1-amine |

| CAS Number | 70216-75-0[2] | 6346-09-4[3][4][5] |

| Molecular Formula | C8H18O3[2] | C8H19NO2[4] |

| Molecular Weight | 162.23 g/mol [2] | 161.24 g/mol [4] |

| Boiling Point | Not Available | 196 °C (lit.)[4] |

| Density | Not Available | 0.933 g/mL at 25 °C (lit.)[4] |

| Refractive Index | Not Available | n20/D 1.428 (lit.)[4] |

| pKa | 15.14 ± 0.10 (Predicted)[2] | 10.50 ± 0.10 (Predicted)[4] |

Experimental Protocols

Protocol 1: Synthesis of 4,4-Diethoxybutan-1-amine from this compound

This two-step protocol describes a robust and common method for converting a primary alcohol to a primary amine via a tosylate intermediate followed by an azide substitution and reduction.

Step A: Synthesis of 4,4-Diethoxybutyl Tosylate

-

Reaction Scheme:

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add anhydrous pyridine (1.5 eq) to the solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

-

Quench the reaction by slowly adding water.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

-

Step B: Synthesis of 4,4-Diethoxybutan-1-amine

-

Reaction Scheme:

-

Materials:

-

4,4-Diethoxybutyl tosylate (from Step A)

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF, anhydrous)

-

Palladium on carbon (10% Pd-C)

-

Ethanol (EtOH)

-

Diatomaceous earth (Celite®)

-

-

Procedure:

-

Dissolve the crude tosylate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) and heat the mixture to 80 °C, stirring overnight.

-

Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate carefully under reduced pressure to obtain the crude azide. Caution: Organic azides can be explosive.

-

Dissolve the crude azide in ethanol.

-

Carefully add 10% Pd-C catalyst (approx. 5 mol %).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure to yield pure 4,4-Diethoxybutan-1-amine.

-

Protocol 2: Synthesis of Macroheterocycles (Representative)

This protocol is a representative procedure based on the acid-catalyzed condensation of a urea-linked derivative of 4,4-diethoxybutylamine with a resorcinol derivative, as described in the literature[1].

-

Reaction Scheme (Illustrative):

-

Materials:

-

Bis-urea precursor (e.g., N,N′-(1,4-phenylene)bis[N′-(4,4-diethoxybutyl)urea])

-

Resorcinol or a substituted resorcinol (e.g., 2-methylresorcinol)

-

Chloroform (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Prepare the bis-urea precursor by reacting 4,4-Diethoxybutan-1-amine with a diisocyanate (e.g., 1,4-phenylene diisocyanate) in an appropriate solvent.

-

In a separate flask, dissolve the bis-urea precursor (1.0 eq) and the resorcinol derivative (2.0 eq) in anhydrous chloroform under a nitrogen atmosphere.

-

Add a catalytic amount of trifluoroacetic acid (TFA, ~5 mol %) to the solution.

-

Stir the reaction at room temperature for 24-48 hours. The progress of the macrocyclization can be monitored by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to isolate the desired macroheterocycle.

-

Data & Workflow Visualization

Stoichiometry Table (Protocol 1A)

| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |

| This compound | 162.23 | 0.05 | 1.0 | 8.11 g |

| p-Toluenesulfonyl chloride | 190.67 | 0.06 | 1.2 | 11.44 g |

| Pyridine | 79.10 | 0.075 | 1.5 | 5.93 g (6.0 mL) |

| Dichloromethane | - | - | - | 100 mL |

Synthetic Pathway of this compound

Caption: Synthetic utility of this compound as a precursor for amines and macrocycles.

Experimental Workflow for Amine Synthesis (Protocol 1)

Caption: Workflow for the conversion of this compound to its corresponding primary amine.

References

Application Notes and Protocols: 4,4-Diethoxybutan-1-ol in the Context of Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the use of protecting groups is a fundamental strategy. These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions and stable to a range of reaction conditions.

This document explores the potential use of 4,4-diethoxybutan-1-ol as a protecting group. However, a comprehensive review of the scientific literature reveals a notable absence of its application for this purpose. While structurally related compounds, particularly acetals, are common protecting groups for alcohols, this compound itself is not established as a standard protecting agent.

The following sections will provide an overview of acetal protecting groups, the known properties of this compound, and a hypothetical consideration of how a "4,4-diethoxybutyl" (DEB) group might function in a protection strategy. Due to the lack of published experimental data, specific protocols and quantitative data for the use of this compound as a protecting group cannot be provided.

General Principles of Acetal Protecting Groups for Alcohols

Acetal protecting groups are a widely used class for the protection of hydroxyl functionalities. They are formed by the acid-catalyzed reaction of an alcohol with an aldehyde or a ketone, or more commonly, with a vinyl ether or a related acetal-forming reagent.

Key Features of Acetal Protecting Groups:

-

Stability: Acetals are generally stable to basic and nucleophilic reagents, as well as to many oxidizing and reducing agents.[1]

-

Lability: They are readily cleaved under acidic conditions, typically in the presence of water.[2] This allows for selective deprotection in the presence of other acid-stable protecting groups.

-

Common Examples: Well-known acetal protecting groups include tetrahydropyranyl (THP), methoxymethyl (MOM), and ethoxyethyl (EE) ethers.[3]

Properties of this compound

While not documented as a protecting group, the chemical and physical properties of this compound are known.

| Property | Value |

| Molecular Formula | C8H18O3 |

| Molecular Weight | 162.23 g/mol |

| CAS Number | 70216-75-0 |

| Appearance | Clear, colorless liquid |

| Boiling Point | Not readily available |

| Solubility | Miscible in water |

| Structure |  |

| Key Functional Groups | Primary alcohol (-OH) and a diethyl acetal (-CH(OEt)2) |

Hypothetical Application: The "4,4-Diethoxybutyl" (DEB) Group as a Protecting Group

Although not described in the literature, one could envision a scenario where the "4,4-diethoxybutyl" (DEB) moiety is used to protect a hydroxyl group. This would likely not involve the direct use of this compound as the protecting agent. Instead, a derivative would be required where the hydroxyl group of this compound is activated for reaction with the alcohol to be protected.

Logical Workflow for DEB Protection

Below is a hypothetical workflow for the protection of an alcohol (R-OH) with a DEB group.

Caption: Hypothetical workflow for the protection of an alcohol using a 4,4-diethoxybutyl (DEB) group.

Hypothetical Experimental Protocols

Note: The following protocols are hypothetical and based on general principles of organic synthesis. They have not been validated experimentally.

1. Activation of this compound (Formation of DEB-Cl)

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C would be added thionyl chloride (1.2 eq) dropwise.

-

The reaction mixture would be stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The solvent would be removed under reduced pressure to yield the crude 4-chloro-1,1-diethoxybutane (DEB-Cl).